![molecular formula C27H31N5O4S B2422317 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 1173739-86-0](/img/structure/B2422317.png)
2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone core, which is a heterocyclic fused ring structure. This core is modified with various functional groups, including a butylamino group, an oxoethyl group, and a methoxyphenyl group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, quinazoline and quinazolinone derivatives are known to participate in a variety of chemical reactions. These reactions often involve modifications to the quinazoline ring or the attached functional groups .Scientific Research Applications
Synthesis and Structural Studies
- A study demonstrates the synthesis of related compounds, specifically focusing on the molecular structure elucidated by XRD techniques. This research contributes to understanding the chemical properties and potential applications in various fields, including material science and drug development (Aliev et al., 2007).
Applications in Biological and Pharmacological Research
- Compounds with a similar structure have been shown to possess various biological activities. For instance, certain derivatives display antihypertensive properties and alpha 1-adrenoceptor antagonist effects, suggesting their potential use in cardiovascular research (Yen et al., 1996).
- Another study explores the synthesis and biological activity of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing in vitro anticancer and antibacterial properties. This suggests potential applications in oncology and microbiology research (Berest et al., 2011).
Potential in Developing New Therapeutic Agents
- The synthesis and antimicrobial evaluation of related compounds indicate their potential use in the development of new antimicrobial agents. This area of research is crucial in addressing the growing challenge of antibiotic resistance (El‐Kazak & Ibrahim, 2013).
- Research on 3H-quinazolin-4-one derivatives derived from similar compounds shows potential in the development of new drugs with antimicrobial properties. Such studies are significant for pharmaceutical research and drug discovery (Saleh et al., 2004).
Exploration in Chemistry and Medicinal Chemistry
- The study of reactions and synthesis pathways of similar compounds contributes to the broader understanding of chemical reactions in organic chemistry, aiding in the development of new synthetic methods and compounds (Chern et al., 1993).
- Synthesis and characterization of novel compounds with similar structures provide insights into structure-activity relationships, which are crucial for medicinal chemistry and drug design (Potikha et al., 2008).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly detailed in the available resources. As it is intended for research use only, it should be handled with appropriate safety precautions.
Future Directions
properties
IUPAC Name |
2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O4S/c1-4-6-14-28-23(33)16-21-26(35)32-24(30-21)19-12-7-8-13-20(19)31-27(32)37-22(5-2)25(34)29-17-10-9-11-18(15-17)36-3/h7-13,15,21-22H,4-6,14,16H2,1-3H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNUVXIQWTZQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422237.png)
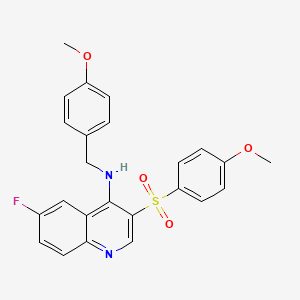

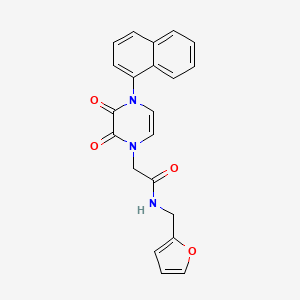
![N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422242.png)
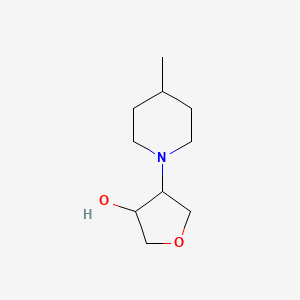

![[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2422248.png)

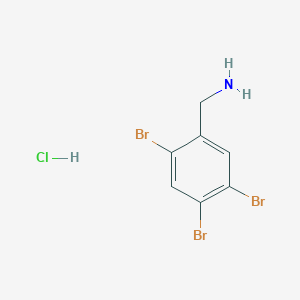
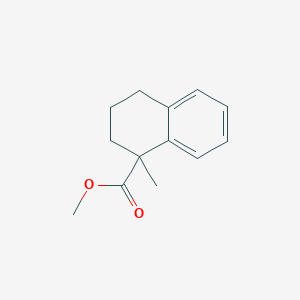
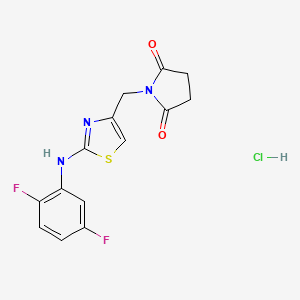
![3-[(3-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2422255.png)
![N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2422256.png)